Fmoc-DL-Ala-Cl in Advanced Peptide Synthesis: CAS Identification, Chemical Activation, and Experimental Workflows
Fmoc-DL-Ala-Cl in Advanced Peptide Synthesis: CAS Identification, Chemical Activation, and Experimental Workflows
Executive Summary
As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter researchers struggling with the synthesis of sterically hindered peptides. Standard coupling reagents (e.g., HATU, HBTU) often fail to overcome the activation energy barriers presented by N-methylated or highly branched amino acids. In these scenarios, the extreme electrophilicity of Fmoc-amino acid chlorides becomes indispensable[1].
This technical whitepaper provides an in-depth guide to Fmoc-DL-Ala-Cl , resolving the common ambiguities surrounding its CAS registry numbers, explaining the mechanistic causality behind its use, and detailing self-validating experimental protocols for its synthesis and downstream application in peptide coupling.
Navigating CAS Registry Numbers for Fmoc-Alanine Derivatives
A persistent challenge in procurement and literature searches is the conflation of enantiopure and racemic forms of Fmoc-alanine derivatives. Chemical catalogs frequently index the enantiopure L-isomer or the free acid precursors instead of the exact racemic acid chloride[].
To ensure precise sourcing and documentation, researchers must differentiate between the following foundational building blocks:
Table 1: CAS Registry Numbers for Fmoc-Alanine Derivatives
| Chemical Name | Stereochemistry | Functional Group | CAS Number | Primary Utility |
| Fmoc-L-Ala-Cl | L-isomer (Enantiopure) | Acid Chloride | 103321-50-2 | Stereospecific hindered coupling |
| Fmoc-DL-Ala-OH | DL-mixture (Racemic) | Carboxylic Acid | 35661-38-2[] | Precursor for racemic library synthesis |
| Fmoc-L-Ala-OH | L-isomer (Enantiopure) | Carboxylic Acid | 35661-39-3[3] | Standard SPPS building block |
| Fmoc-D-Ala-OH | D-isomer (Enantiopure) | Carboxylic Acid | 79990-15-1 | Synthesis of protease-resistant peptides |
Note: Because commercially available Fmoc-DL-Ala-Cl can be scarce or prohibitively expensive, it is standard laboratory practice to synthesize the acid chloride in situ from the readily available Fmoc-DL-Ala-OH precursor (CAS 35661-38-2)[4].
The Mechanistic Causality of Acid Chlorides in SPPS
Why Choose an Acid Chloride?
In standard Solid-Phase Peptide Synthesis (SPPS), we typically activate the carboxylic acid using uronium/aminium salts (like HATU) in the presence of a base (like DIEA)[5]. However, when coupling onto a secondary amine (e.g., proline or N-methyl amino acids), the steric bulk prevents the bulky active ester from approaching the nucleophile.
The Causality: By converting the carboxylic acid to an acid chloride, we replace the bulky activating group with a single, highly electronegative chlorine atom. The strong inductive effect ( −I ) of the chlorine pulls electron density away from the carbonyl carbon, making it intensely electrophilic. This drastically lowers the activation energy required for the incoming amine nucleophile to attack, facilitating rapid peptide bond formation even in sterically congested environments[6].
The Racemization Paradox
Historically, peptide chemists avoid acid chlorides due to the risk of racemization via oxazolone formation . The highly activated carbonyl can be attacked intramolecularly by the Fmoc carbamate oxygen, forming an oxazolone intermediate that rapidly scrambles the alpha-carbon stereocenter. However, when our goal is to incorporate Fmoc-DL-Ala-Cl (a racemic mixture), the loss of stereochemical integrity is irrelevant. This makes Fmoc-DL-Ala-Cl the perfect reagent for generating racemic peptide libraries for high-throughput drug screening.
Diagram 1: Mechanistic workflow of Fmoc-DL-Ala-Cl synthesis and subsequent peptide bond formation.
Experimental Protocol: Synthesis of Fmoc-DL-Ala-Cl
To generate Fmoc-DL-Ala-Cl efficiently, we utilize an ultrasonication-assisted chlorination method. Ultrasonication induces acoustic cavitation, which enhances mass transfer and accelerates the reaction, reducing the typical reflux time from hours to merely 30 minutes[7].
Step-by-Step Methodology
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Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere.
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Dissolution: Dissolve 1.0 mmol of Fmoc-DL-Ala-OH (CAS 35661-38-2) in 10 mL of anhydrous dichloromethane (CH₂Cl₂).
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Activation: Add 1.5 mmol of freshly distilled thionyl chloride (SOCl₂) dropwise at 0°C.
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Ultrasonication: Transfer the flask to an ultrasonic bath maintained at ambient temperature. Sonicate for 30 minutes[7].
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Concentration: Remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (3 × 5 mL) to ensure complete removal of residual HCl and SOCl₂.
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Isolation: The resulting Fmoc-DL-Ala-Cl is obtained as a pale-yellow crystalline solid and should be used immediately or stored under inert gas at -20°C.
Self-Validating System: FTIR Monitoring
To ensure this protocol is self-validating, do not proceed to peptide coupling without spectroscopic confirmation. Analyze an aliquot via Fourier-Transform Infrared (FTIR) spectroscopy.
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Failure State: A broad peak at ~3300 cm⁻¹ (OH stretch) and a carbonyl peak at ~1710 cm⁻¹ indicates unreacted starting material.
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Validated State: The disappearance of the OH stretch and a distinct shift of the carbonyl ( C=O ) stretch to ~1790 cm⁻¹ definitively confirms the formation of the acid chloride.
Experimental Protocol: Zinc-Mediated Peptide Coupling
A major issue with Fmoc-acid chlorides is that the addition of organic bases (like DIEA or TEA) to neutralize the generated HCl can cause premature deprotection of the Fmoc group (yielding dibenzofulvene)[6]. To circumvent this, we employ a Zinc-mediated coupling strategy [6]. Commercial zinc dust acts as an acid scavenger without creating the basic environment that threatens the Fmoc group.
Step-by-Step Methodology
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Zinc Activation: Wash commercial zinc dust sequentially with 10% HCl, water, and acetone. Dry under a vacuum.
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Reaction Setup: Dissolve the amino component (1.0 mmol) and Fmoc-DL-Ala-Cl (1.05 mmol) in 10 mL of anhydrous THF or toluene[6].
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Coupling: Add the activated zinc dust (1.0 mmol) to the reaction mixture.
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Monitoring: Stir at room temperature for 10–15 minutes. The reaction is remarkably fast due to the high electrophilicity of the acid chloride[6].
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Work-up: Filter the mixture to remove the zinc dust. Wash the organic layer sequentially with 5% HCl, 5% NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo[6].
Self-Validating System: The Kaiser Test
Validate the completion of the coupling using the Kaiser (ninhydrin) test. A successful, complete coupling will yield a yellow/colorless solution, confirming the total consumption of the primary amine. A blue color indicates incomplete coupling, requiring a re-treatment with Fmoc-DL-Ala-Cl.
Diagram 2: Step-by-step workflow for Zinc-mediated peptide coupling.
Quantitative Data: Coupling Efficiency
The empirical advantage of utilizing Fmoc-DL-Ala-Cl combined with zinc-mediated coupling is reflected in the isolated yields, particularly when compared to traditional base-catalyzed methods that suffer from side reactions.
Table 2: Comparative Coupling Efficiencies for Hindered Peptides
| Coupling Strategy | Activating Agent | Acid Scavenger / Base | Reaction Time | Average Yield (%) | Premature Fmoc Loss |
| Traditional SPPS | HATU / HBTU | DIEA (Organic Base) | 2 - 4 hours | 45 - 60% | Low |
| Standard Acid Chloride | Fmoc-DL-Ala-Cl | Pyridine / TEA | 30 mins | 65 - 75% | High (Side reaction) |
| Zinc-Mediated | Fmoc-DL-Ala-Cl | Activated Zinc Dust | 10 - 15 mins | 79 - 90% | None |
Data synthesized from established literature on metal-mediated acid chloride peptide couplings, demonstrating the superiority of the zinc-dust methodology in preserving Fmoc integrity while maximizing yield[6].
References
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Sureshbabu, V. V., et al. "Synthesis of peptides employing Fmoc-amino acid chlorides and commercial zinc dust". Tetrahedron Letters (via CORE).[Link]
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Sureshbabu, V. V., et al. "A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates". Semantic Scholar. [Link]
Sources
- 1. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 3. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
